molecular formula C10H16O4 B14674817 Diethyl prop-1-en-2-ylpropanedioate CAS No. 38806-12-1

Diethyl prop-1-en-2-ylpropanedioate

Cat. No.: B14674817
CAS No.: 38806-12-1
M. Wt: 200.23 g/mol
InChI Key: HMVGQYOAXPORIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl prop-1-en-2-ylpropanedioate, also known as diethyl allylmalonate, is an organic compound with the molecular formula C10H16O4. It is a diester derivative of malonic acid and is commonly used in organic synthesis due to its reactivity and versatility. This compound is characterized by the presence of two ester groups and an allyl group, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl prop-1-en-2-ylpropanedioate can be synthesized through the alkylation of diethyl malonate with allyl bromide. The reaction typically involves the formation of an enolate ion from diethyl malonate using a strong base such as sodium ethoxide in ethanol. The enolate ion then undergoes nucleophilic substitution with allyl bromide to form this compound .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Diethyl prop-1-en-2-ylpropanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Alkylation: Sodium ethoxide in ethanol, alkyl halides.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

    Decarboxylation: Heat in the presence of a suitable catalyst.

Major Products Formed

Scientific Research Applications

Diethyl prop-1-en-2-ylpropanedioate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential use in drug development and as a building block for bioactive molecules.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of diethyl prop-1-en-2-ylpropanedioate involves its reactivity as an enolate ion. The enolate ion can act as a nucleophile, attacking electrophilic centers in various substrates. This reactivity is exploited in numerous synthetic transformations, including alkylation, acylation, and condensation reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophilic substrate .

Comparison with Similar Compounds

Diethyl prop-1-en-2-ylpropanedioate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its allyl group, which provides additional reactivity and versatility in synthetic applications.

Properties

IUPAC Name

diethyl 2-prop-1-en-2-ylpropanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4/c1-5-13-9(11)8(7(3)4)10(12)14-6-2/h8H,3,5-6H2,1-2,4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMVGQYOAXPORIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=C)C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70299060
Record name diethyl prop-1-en-2-ylpropanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70299060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38806-12-1
Record name NSC127867
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127867
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name diethyl prop-1-en-2-ylpropanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70299060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.